3-cyclohexyl-N-(4-(imidazo[2,1-b]thiazol-6-yl)phenyl)propanamide
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Overview
Description
3-cyclohexyl-N-(4-(imidazo[2,1-b]thiazol-6-yl)phenyl)propanamide is a complex organic compound that belongs to the class of imidazo[2,1-b]thiazole derivatives. These compounds are known for their diverse biological activities and potential applications in medicinal chemistry. The structure of this compound includes a cyclohexyl group, an imidazo[2,1-b]thiazole moiety, and a phenyl ring, making it a unique and versatile molecule for various scientific research applications.
Mechanism of Action
Target of Action
It is known that imidazole-containing compounds, such as this one, have a broad range of biological activities, including antibacterial, antimycobacterial, anti-inflammatory, antitumor, and antidiabetic effects . These activities suggest that the compound may interact with a variety of cellular targets.
Mode of Action
The imidazole ring, a key structural component of this compound, is known to interact with various biological targets through hydrogen bonding, π-π stacking, and other non-covalent interactions . These interactions can lead to changes in the activity of the target proteins, thereby exerting the compound’s biological effects.
Biochemical Pathways
For example, they can inhibit the synthesis of certain proteins, disrupt cell membrane integrity, and interfere with DNA replication . The exact effects depend on the specific targets of the compound and their roles in cellular physiology.
Pharmacokinetics
Imidazole-containing compounds are generally known for their good solubility in water and other polar solvents, which can influence their absorption and distribution .
Result of Action
These could include the inhibition of protein synthesis, disruption of cell membrane integrity, and interference with DNA replication .
Action Environment
The action of this compound can be influenced by various environmental factors. For example, the pH of the environment can affect the ionization state of the imidazole ring, potentially influencing the compound’s interaction with its targets . Additionally, the presence of other molecules in the environment can affect the compound’s solubility and distribution.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-cyclohexyl-N-(4-(imidazo[2,1-b]thiazol-6-yl)phenyl)propanamide typically involves multiple steps, starting from readily available precursors. One common method involves the following steps:
Formation of the Imidazo[2,1-b]thiazole Core: This can be achieved through the condensation of 2-aminothiazole with an appropriate aldehyde or ketone under acidic conditions.
Introduction of the Phenyl Group: The phenyl group can be introduced via a Suzuki coupling reaction, where a phenylboronic acid is coupled with the imidazo[2,1-b]thiazole core in the presence of a palladium catalyst.
Attachment of the Cyclohexyl Group: The cyclohexyl group can be introduced through a Grignard reaction, where cyclohexylmagnesium bromide reacts with the intermediate product.
Formation of the Propanamide Moiety: The final step involves the reaction of the intermediate with propanoyl chloride to form the desired propanamide.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic routes to enhance yield and purity. This can include the use of continuous flow reactors, high-throughput screening of catalysts, and advanced purification techniques such as chromatography and crystallization.
Chemical Reactions Analysis
Types of Reactions
3-cyclohexyl-N-(4-(imidazo[2,1-b]thiazol-6-yl)phenyl)propanamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide, leading to the formation of corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can be carried out using hydrogenation or metal hydrides like lithium aluminum hydride, resulting in the formation of alcohols or amines.
Substitution: The compound can undergo nucleophilic substitution reactions, where functional groups such as halides or alkoxides can be introduced.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO₄), chromium trioxide (CrO₃)
Reduction: Hydrogen gas (H₂) with a palladium catalyst, lithium aluminum hydride (LiAlH₄)
Substitution: Sodium hydride (NaH), alkyl halides
Major Products Formed
Oxidation: Ketones, carboxylic acids
Reduction: Alcohols, amines
Substitution: Halogenated derivatives, ethers
Scientific Research Applications
3-cyclohexyl-N-(4-(imidazo[2,1-b]thiazol-6-yl)phenyl)propanamide has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules and as a ligand in coordination chemistry.
Biology: Investigated for its potential as an enzyme inhibitor or receptor modulator.
Medicine: Explored for its anticancer, antimicrobial, and anti-inflammatory properties.
Industry: Utilized in the development of new materials, such as polymers and dyes, due to its unique structural features.
Comparison with Similar Compounds
Similar Compounds
Imidazo[2,1-b]thiazole Derivatives: Compounds with similar core structures but different substituents, such as 2-phenylimidazo[2,1-b]thiazole.
Thiazole Derivatives: Compounds like thiazole-4-carboxamide, which share the thiazole ring but differ in other structural aspects.
Uniqueness
3-cyclohexyl-N-(4-(imidazo[2,1-b]thiazol-6-yl)phenyl)propanamide stands out due to its unique combination of a cyclohexyl group, an imidazo[2,1-b]thiazole core, and a phenyl ring. This unique structure imparts distinct physicochemical properties and biological activities, making it a valuable compound for various research applications.
Properties
IUPAC Name |
3-cyclohexyl-N-(4-imidazo[2,1-b][1,3]thiazol-6-ylphenyl)propanamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H23N3OS/c24-19(11-6-15-4-2-1-3-5-15)21-17-9-7-16(8-10-17)18-14-23-12-13-25-20(23)22-18/h7-10,12-15H,1-6,11H2,(H,21,24) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JWMJDRSZZCOIFU-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(CC1)CCC(=O)NC2=CC=C(C=C2)C3=CN4C=CSC4=N3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H23N3OS |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
353.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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